molecular formula C23H22Cl3N3OS B2628392 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899905-80-7

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2628392
CAS RN: 899905-80-7
M. Wt: 494.86
InChI Key: SKSFHAZMQWTEAT-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22Cl3N3OS and its molecular weight is 494.86. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This suggests that the compound may have broader antiviral potential and could be explored further in the context of other viral infections.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antibacterial and antifungal activities . While specific studies on this compound’s antibacterial and antifungal effects are limited, its structural features warrant investigation in these areas. Researchers could explore its potential as a novel antimicrobial agent.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles have demonstrated anticonvulsant properties . Although direct evidence for this compound’s anticonvulsant effects is lacking, its spirocyclic diazaspiro structure suggests that it might interact with neural receptors or ion channels relevant to epilepsy and seizures. Further studies are needed to validate this hypothesis.

Herbicidal Applications

Sulfonamide derivatives have been evaluated for herbicidal activity in agriculture . While this compound’s herbicidal potential has not been specifically explored, its unique structure could make it an interesting candidate for weed control. Investigating its effects on plant growth and weed suppression would be valuable.

Anti-Allergic Properties

Given the compound’s aromatic substituents and heterocyclic backbone, it might exhibit anti-allergic effects. Similar compounds have been designed and tested for in vivo anti-allergic activities . Further research could explore its potential in managing allergic conditions such as asthma and itching.

Tumor Cell Growth Inhibition

In previous work, related 2-alkylthio-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly studied for this compound, its sulfur-containing moiety and aromatic rings suggest potential interactions with cellular pathways relevant to cancer. Investigating its effects on tumor cell lines could provide valuable insights.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSFHAZMQWTEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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